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Compound of Interest

Compound Name: DR-4004

Cat. No.: B1670936 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
DR-4004, a tetrahydrobenzindole derivative, has been identified as a potent ligand for the

serotonin 7 (5-HT7) receptor.[1] Initially explored for its high affinity to this receptor, subsequent

research has revealed a more complex pharmacological profile, indicating significant

interactions with other monoaminergic receptors. This guide provides a comprehensive

overview of DR-4004, summarizing its binding characteristics, in vivo effects, and the signaling

pathways it modulates. The information presented herein is intended to equip researchers with

the necessary details to effectively utilize DR-4004 as a tool for studying the intricate interplay

of serotonergic and dopaminergic systems.

Core Compound Profile
Chemical Name: 2a-(4-(4-phenyl-1,2,3,6-tetrahydropyridyl)butyl)-2a,3,4,5-

tetrahydrobenzo[cd]indol-2(1H)-one

Primary Target: 5-HT7 Receptor Antagonist

Quantitative Data: Receptor Binding Profile
The following table summarizes the known binding affinities of DR-4004 for various

neurotransmitter receptors. It is important to note that while a specific pKi value for the 5-HT7
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receptor is available, the affinities for other receptors are described in relation to the 5-HT7

receptor affinity.

Receptor pKi Ki (nM)
Relative
Affinity

Species
Tissue
Source

5-HT7 7.3 ± 0.2 ~50 - Rat

Hypothalamic

Membranes[1

]

Dopamine D2 - - ≥ 5-HT7 Rat -[1]

α1-

Adrenoceptor
- - ≥ 5-HT7 Rat -[1]

Histamine H1 - - < 5-HT7 Rat -[1]

α2-

Adrenoceptor
- - < 5-HT7 Rat -[1]

Dopamine D1 - -

< Histamine

H1 / α2-

Adrenoceptor

Rat -[1]

β-

Adrenoceptor
- -

< Dopamine

D1
Rat -[1]

Muscarinic - -
< Dopamine

D1
Rat -[1]

5-HT2A/C - -
< Dopamine

D1
Rat -[1]

Note: The relative affinity data indicates that DR-4004 has poor receptor selectivity.[1]

In Vivo Studies: Hyperglycemia and Hypothermia in
Rats
Intraperitoneal (i.p.) administration of DR-4004 to conscious rats has been shown to induce

dose-dependent hyperglycemia and hypothermia.[1]
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Dose (mg/kg, i.p.) Observed Effects

1, 5, 10
Dose-dependent hyperglycemia and

hypothermia.[1]

Notably, the hyperglycemic effect of DR-4004 was attenuated by the dopamine D2 receptor

antagonist, raclopride, suggesting a significant contribution of D2 receptor activity to this in vivo

effect.[1] In contrast, another 5-HT7 receptor antagonist, SB-269970, induced hypothermia but

not hyperglycemia, further implicating non-5-HT7 receptor activity in the metabolic effects of

DR-4004.[1]

Experimental Protocols
Radioligand Binding Assay for 5-HT7 Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity of a compound like

DR-4004 to the 5-HT7 receptor in rat hypothalamic membranes.

Materials:

Rat hypothalamic tissue

Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Radioligand (e.g., [³H]5-CT or [³H]LSD)

DR-4004 (or other competing ligand) at various concentrations

Incubation Buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl)

Glass fiber filters

Scintillation fluid

Scintillation counter
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Procedure:

Membrane Preparation: Homogenize rat hypothalamic tissue in ice-cold homogenization

buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris.

Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the

membrane pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final

pellet in the incubation buffer.

Binding Assay: In a series of tubes, combine the membrane preparation, a fixed

concentration of the radioligand, and varying concentrations of DR-4004. For determining

total binding, omit the competing ligand. For determining non-specific binding, include a high

concentration of a known 5-HT7 ligand (e.g., unlabeled 5-CT).

Incubation: Incubate the tubes at a specified temperature (e.g., 37°C) for a sufficient time to

reach equilibrium.

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound

from free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound

radioligand.

Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity

using a scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Plot the specific binding as a function of the DR-4004 concentration and use non-

linear regression analysis to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using

the Cheng-Prusoff equation.

In Vivo Assessment of Hyperglycemia and Hypothermia
in Rats
This protocol outlines a general procedure for evaluating the effects of a test compound like

DR-4004 on blood glucose and body temperature in rats.

Materials:

Male Wistar rats (or other suitable strain)
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DR-4004 solution for i.p. injection

Vehicle control solution

Glucometer and test strips

Rectal thermometer or other suitable temperature probe

Warming pads (for hypothermia recovery)

Procedure:

Acclimation: Acclimate rats to the experimental conditions, including handling and the

injection procedure, for several days before the experiment.

Baseline Measurements: On the day of the experiment, record the baseline body

temperature and blood glucose levels of each rat. For blood glucose, a small drop of blood

can be obtained from the tail vein.

Drug Administration: Administer DR-4004 (at doses of 1, 5, or 10 mg/kg) or vehicle control

via intraperitoneal injection.

Post-Dosing Measurements: At specified time points after injection (e.g., 30, 60, 90, 120

minutes), measure and record the body temperature and blood glucose levels of each rat.

Monitoring: Continuously monitor the animals for any signs of distress. Provide supportive

care, such as warming pads, if severe hypothermia occurs.

Data Analysis: Compare the changes in blood glucose and body temperature between the

DR-4004 treated groups and the vehicle control group using appropriate statistical methods

(e.g., ANOVA).

Signaling Pathways
DR-4004's pharmacological effects are mediated through its interaction with the 5-HT7 and

dopamine D2 receptors, each coupled to distinct intracellular signaling cascades.

5-HT7 Receptor Signaling
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The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gs alpha

subunits. Activation of this pathway leads to the stimulation of adenylyl cyclase, an increase in

intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can

then phosphorylate various downstream targets, influencing neuronal function.

DR-4004 5-HT7RAntagonist Gs Adenylyl_CyclaseActivates cAMPATP to cAMP PKAActivates Neuronal_EffectsPhosphorylation

Click to download full resolution via product page

Caption: 5-HT7 Receptor Gs-alpha signaling pathway.

Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a GPCR that couples to Gi alpha subunits. Activation of this

pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This has

downstream effects that are often opposing to those of Gs-coupled receptors. DR-4004's

antagonist activity at this receptor would block these inhibitory effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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